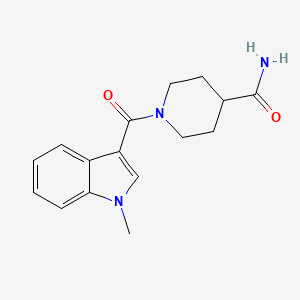

1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide

Description

1-(1-Methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide is a piperidine-based compound featuring a 1-methylindole moiety linked via a carbonyl group to the piperidine ring. This structure combines the aromatic indole system, known for its role in medicinal chemistry, with a carboxamide-functionalized piperidine, a scaffold frequently associated with bioactivity.

Properties

IUPAC Name |

1-(1-methylindole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-18-10-13(12-4-2-3-5-14(12)18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKUCNTXITREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:

Methylation of Indole: The indole ring is first methylated to form 1-methyl-1H-indole.

Formation of Indole-3-carbonyl Chloride: The methylated indole is then reacted with a chlorinating agent to form 1-methyl-1H-indole-3-carbonyl chloride.

Coupling with Piperidine-4-carboxamide: The indole-3-carbonyl chloride is then coupled with piperidine-4-carboxamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Acidic Hydrolysis : Treatment with 6M HCl at 100°C for 8 hours converts the carboxamide to piperidine-4-carboxylic acid derivatives.

-

Basic Hydrolysis : Reaction with NaOH (2M) under reflux generates the carboxylate salt, which can be acidified to the free carboxylic acid .

Reduction Reactions

The carbonyl group bridging the indole and piperidine rings is susceptible to reduction:

-

Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the carbonyl to a methylene group, forming 1-(1-methylindol-3-ylmethyl)piperidine-4-carboxamide.

-

Transfer Hydrogenation : Formaldehyde and formic acid at 90–95°C with Pd/C selectively reduce the piperidine ring’s substituents .

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution, primarily at the C-5 and C-7 positions due to the electron-donating methyl group at N-1:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 .

-

Halogenation : Bromine in acetic acid selectively substitutes at C-5 .

Acylation and Alkylation

The piperidine nitrogen and indole C-3 position are sites for further functionalization:

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives .

-

Alkylation : Treatment with methyl iodide in DMF introduces methyl groups at the piperidine nitrogen .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM, Et₃N | N-Acetyl-piperidine-4-carboxamide derivative | 80% |

| Alkylation | CH₃I, DMF, K₂CO₃ | N-Methyl-piperidine-4-carboxamide derivative | 75% |

Oxidation Reactions

-

Indole Ring Oxidation : KMnO₄ in acetone oxidizes the indole ring to oxindole, forming 1-(oxindole-3-carbonyl)piperidine-4-carboxamide.

-

Carboxamide Oxidation : Strong oxidizing agents like CrO₃ convert the carboxamide to a nitro group, though this is less common .

Cross-Coupling Reactions

The indole C-2 position participates in palladium-catalyzed cross-coupling:

Key Research Findings

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields compared to nonpolar solvents .

-

Temperature Sensitivity : Nitration and bromination require low temperatures (0–5°C) to avoid side reactions .

-

Catalyst Efficiency : Pd/C outperforms Pt in transfer hydrogenation, achieving higher selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the potential of 1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated its efficacy against breast cancer cells, showcasing significant reductions in cell viability at specific concentrations.

Neuroprotective Effects:

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease.

Antimicrobial Activity:

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it exhibits significant inhibitory effects on common strains such as E. coli and S. aureus, suggesting its potential use in developing new antimicrobial agents.

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular structures. Its unique indole-piperidine framework allows for modifications that can lead to novel compounds with enhanced biological activities.

Industrial Applications

The compound is also being explored in industrial applications for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in polymer chemistry and as a precursor in the synthesis of specialty chemicals.

Similar Compounds Overview

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-methyl-1H-indole-3-carboxamide | Lacks piperidine ring | Limited biological activity |

| 1-(1H-indole-3-carbonyl)piperidine-4-carboxamide | Lacks methyl group on indole ring | Different pharmacological profile |

Unique Attributes

The unique combination of both the methyl group on the indole ring and the piperidine ring enhances the chemical stability and biological activity of this compound compared to its analogs.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In an investigation of antimicrobial properties, the compound was tested against multiple bacterial strains using standard agar diffusion methods. Results showed significant zones of inhibition, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential candidate for drug development.

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its 1-methylindole-3-carbonyl group and piperidine-4-carboxamide backbone. Key structural comparisons include:

Functional Group Impact

- Indole vs. Benzothiazole/Benzofuran : The indole system in the target compound enhances π-π interactions with hydrophobic protein pockets, whereas benzothiazole () or benzofuran () may improve metabolic stability or solubility .

- Carboxamide Position: The 4-carboxamide on piperidine is conserved across analogues, suggesting its role as a hydrogen-bond donor/acceptor critical for target binding .

Receptor and Enzyme Interactions

- Neurological Targets: Indole derivatives often interact with serotonin or cannabinoid receptors. For example, highlights indole carboxamides with cannabinoid receptor activity, suggesting the target compound may share similar pathways .

- Anticancer Activity : Benzothiazole-containing analogues () show kinase inhibition, while chloropyridine derivatives () may target DNA repair enzymes. The methylindole group in the target compound could modulate selectivity for oncogenic targets .

- Anti-inflammatory Effects : Benzofuran derivatives () exhibit redox-modulating effects, which the target compound may emulate via indole’s electron-rich system .

Metabolic Stability and Toxicity

- The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce metabolic stability compared to fluorinated analogues but could lower toxicity risks .

- Piperidine carboxamides generally show moderate solubility, which may necessitate formulation adjustments for bioavailability .

Structure-Activity Relationship (SAR) Insights

- Aromatic Moieties : Substituting indole with pyridazine () or pyrimidine () alters electronic properties, impacting binding affinity .

Biological Activity

1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring system attached to a piperidine moiety, which enhances its chemical stability and biological activity. The presence of the methyl group on the indole ring is crucial for its interaction with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The indole structure allows for binding that modulates enzymatic activity and alters cellular pathways. Research indicates that this compound can inhibit various biological processes, making it a candidate for drug development in treating diseases such as cancer.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against human lung carcinoma (A549) and colon cancer (HT29) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of anti-apoptotic proteins. This dual action enhances its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Inhibition Studies : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Modification Effects : Variations in substituents on the indole and piperidine rings significantly influence potency and selectivity. For example, compounds lacking certain functional groups showed reduced activity, indicating that specific structural features are essential for maintaining efficacy .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various derivatives of indole-based compounds, revealing that modifications to the piperidine ring could enhance selectivity against cancer cells while reducing toxicity to normal cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against multi-drug resistant strains, demonstrating that derivatives of this compound exhibited promising results compared to standard antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Pathogen | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung) | ~50 µM | Induction of apoptosis |

| HT29 (Colon) | ~40 µM | Inhibition of anti-apoptotic proteins | |

| Antimicrobial | Various Bacteria | Variable | Disruption of cell wall synthesis |

| Multi-drug resistant | Significant inhibition | Interference with metabolism |

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm regiochemistry and detect impurities. Key signals include indole NH (~δ 11–12 ppm) and piperidine carboxamide carbonyl (~δ 168–172 ppm) .

- Elemental Analysis : Verify stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Techniques - HRMS : Resolve isotopic patterns to confirm molecular formula (e.g., C₁₆H₁₈N₃O₂ requires m/z 284.1399) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

What in vitro assays are suitable for initial bioactivity screening of this compound?

Q. Basic Screening

- Carbonic Anhydrase Inhibition : Adapt protocols from sulfonamide-based analogs using stopped-flow CO₂ hydration assays (IC₅₀ determination at pH 7.4) .

- Kinase Profiling : Screen against AAK1/GAK kinases via ADP-Glo™ assays, given structural similarity to dengue virus inhibitors .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced SAR Strategies

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Piperidine Modifications : Replace the carboxamide with sulfonamide or urea groups to alter hydrogen-bonding patterns .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted ΔG ≤ -8 kcal/mol against carbonic anhydrase IX .

What computational tools are recommended for predicting metabolic stability and toxicity?

Q. Advanced Computational Workflow

- Metabolism Prediction : SwissADME or ADMETLab 2.0 to assess CYP450-mediated oxidation (e.g., indole methyl group as a metabolic soft spot) .

- Toxicity Profiling : ProTox-II for hepatotoxicity alerts (e.g., structural similarity to piperidine carboxamides with moderate hepatic clearance) .

How can researchers resolve contradictory data in enzyme inhibition assays?

Q. Methodological Considerations

- Buffer Conditions : Test pH-dependent activity (e.g., carbonic anhydrase assays are sensitive to Tris vs. HEPES buffers) .

- Enzyme Source : Compare recombinant human isoforms (e.g., CA-II vs. CA-IX) to rule out off-target effects .

- Positive Controls : Include acetazolamide (CA inhibitor) or staurosporine (kinase inhibitor) to validate assay robustness .

What strategies mitigate solubility challenges in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.